1-(3-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea
Description
1-(3-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a methylpyridinyl group attached to a urea moiety
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-5-4-8-15-13(10)17-14(18)16-11-6-3-7-12(9-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUEEPXVNAQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 3-methoxyaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of 1-(3-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The methoxy and methylpyridinyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-3-(2-methylpyridin-2-yl)urea
- 1-(3-Methoxyphenyl)-3-(4-methylpyridin-2-yl)urea
- 1-(4-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea
Uniqueness
1-(3-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea is unique due to the specific positioning of the methoxy and methylpyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups in specific positions can enhance the compound’s ability to interact with target molecules, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
